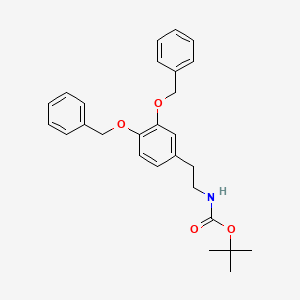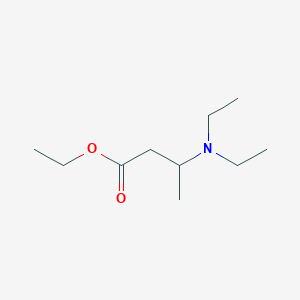
Ethyl 3-(Diethylamino)butyric Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(Diethylamino)butyric Acid Ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is synthesized from a carboxylic acid and an alcohol, resulting in a compound with a wide range of applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-(Diethylamino)butyric Acid Ester can be synthesized through the esterification reaction between 3-(Diethylamino)butyric acid and ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
3-(Diethylamino)butyric acid+ethanolH2SO4Ethyl 3-(Diethylamino)butyric Acid Ester+water
Industrial Production Methods: On an industrial scale, the esterification process is carried out in large reactors where the reactants are heated under reflux with an acid catalyst. The ester is then separated from the reaction mixture by distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Ethyl 3-(Diethylamino)butyric Acid Ester can undergo hydrolysis in the presence of an acid or base to yield 3-(Diethylamino)butyric acid and ethanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl), while basic hydrolysis (saponification) uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide (NaOCH3) are used to facilitate the exchange of ester groups.
Major Products:
Hydrolysis: 3-(Diethylamino)butyric acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 3-(Diethylamino)butyric Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of perfumes, flavoring agents, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 3-(Diethylamino)butyric Acid Ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(Diethylamino)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Each of these esters has its own unique set of properties and applications, making Ethyl 3-(Diethylamino)butyric Acid Ester distinct in its specific uses and effects.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
ethyl 3-(diethylamino)butanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-11(6-2)9(4)8-10(12)13-7-3/h9H,5-8H2,1-4H3 |
Clé InChI |
AWZMRDYLSFCXBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


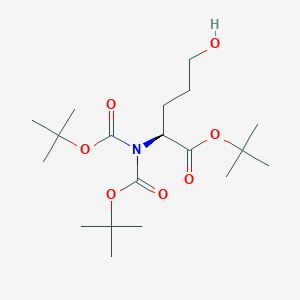

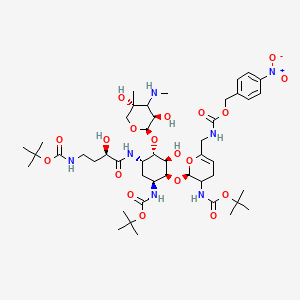
![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)

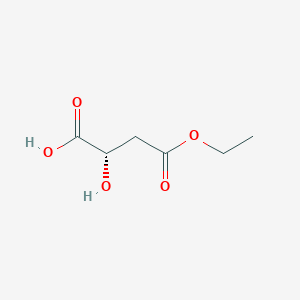
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
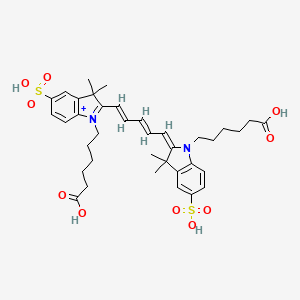
![Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
![4-ethyl-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13423953.png)
